Phenyl(2,4,5-trimethylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

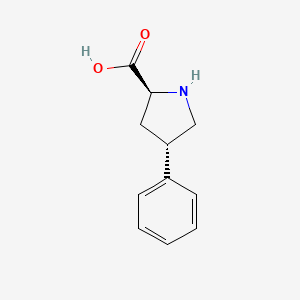

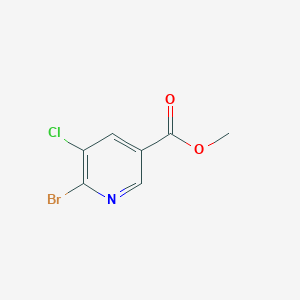

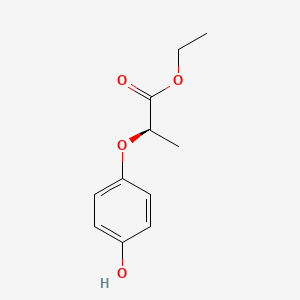

Phenyl(2,4,5-trimethylphenyl)methanone is a chemical compound with the CAS Number: 52890-52-5 and a linear formula of C16H16O . It has a molecular weight of 224.3 .

Synthesis Analysis

The synthesis of Phenyl(2,4,5-trimethylphenyl)methanone involves the use of chlorine and iodine. In one example, 200 parts of chlorine is passed over 3.5 hours at 70 to 80°C into a solution of 158 parts of 2,4,5-trimethylbenzophenone and 0.25 part of iodine in 600 parts of glacial acetic acid . The reaction mixture is then distilled at subatmospheric pressure .

Molecular Structure Analysis

The IUPAC name for Phenyl(2,4,5-trimethylphenyl)methanone is phenyl(2,4,5-trimethylphenyl)methanone . The InChI Code for this compound is 1S/C16H16O/c1-11-9-13(3)15(10-12(11)2)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 .

Physical And Chemical Properties Analysis

Phenyl(2,4,5-trimethylphenyl)methanone is a liquid at room temperature . It has a boiling point of 351.27°C at 760 mmHg . The flash point is 150.833°C . It has a density of 1.0±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Tubulin Polymerization Inhibition and Apoptosis Induction : Compounds belonging to the phenstatin family, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have shown potent cytotoxicity against tumor cell lines by inhibiting tubulin polymerization, inducing cell cycle arrest in the G2/M phase, and triggering apoptosis. Their ability to bind to the colchicine site, interfering with microtubule polymerization, exhibits promising therapeutic potential for cancer treatment (Magalhães et al., 2013).

In Vitro and In Vivo Antitumor Effects : In addition to cytotoxic activity in vitro, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has demonstrated significant antitumor activity in vivo without substantial toxicity. This study showcases the compound's potential to inhibit tumor growth and improve the efficacy of other treatments, like 5-fluorouracil, further supporting its role in cancer therapy (Magalhães et al., 2011).

Antioxidant Properties

- Synthesis and Antioxidant Activities : The antioxidant properties of derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been studied, highlighting their potential as effective antioxidants. These compounds have been synthesized and tested for their ability to scavenge free radicals, showing promising results compared to standard antioxidant compounds (Çetinkaya et al., 2012).

Drug Metabolism and Pharmacokinetics

- Biotransformation and Pharmacokinetics : The metabolism and pharmacokinetics of antitubulin agents like 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) have been explored, providing insights into their stability, metabolic pathways, and potential for avoiding drug resistance mechanisms. Such studies are crucial for drug development, aiming to enhance the stability and efficacy of anticancer drugs (Ahn et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

phenyl-(2,4,5-trimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-11-9-13(3)15(10-12(11)2)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPZYWUJDVZEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565229 |

Source

|

| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(2,4,5-trimethylphenyl)methanone | |

CAS RN |

52890-52-5 |

Source

|

| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)

![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)